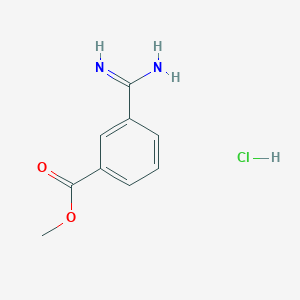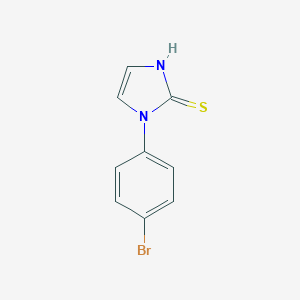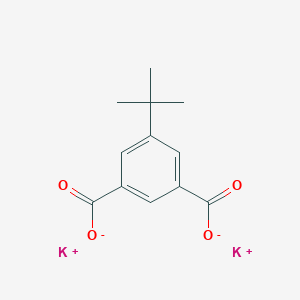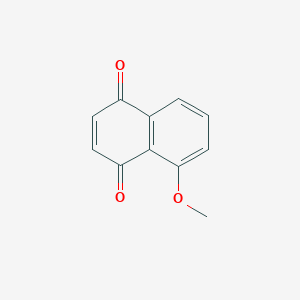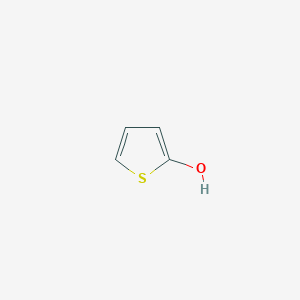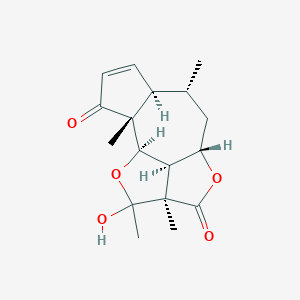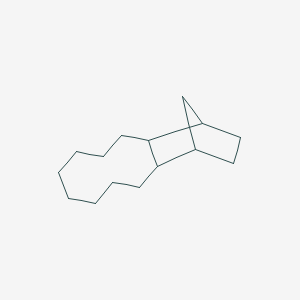
1,4-Methanobenzocyclodecene, tetradecahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Methanobenzocyclodecene, tetradecahydro- is a cyclic compound that has been of interest to scientists due to its unique structure and potential applications in various fields. It is a complex organic compound that has been synthesized in the laboratory using several different methods.
Mécanisme D'action
The mechanism of action of 1,4-Methanobenzocyclodecene, tetradecahydro- is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
1,4-Methanobenzocyclodecene, tetradecahydro- has been shown to have various biochemical and physiological effects. It has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,4-Methanobenzocyclodecene, tetradecahydro- in lab experiments include its unique structure and potential applications in various fields of scientific research. However, there are also limitations to using this compound in lab experiments, including its complex synthesis method and potential safety risks.
Orientations Futures
There are several future directions for the study of 1,4-Methanobenzocyclodecene, tetradecahydro-. One direction is to further explore its potential applications in drug discovery and development. Another direction is to better understand its mechanism of action and how it interacts with specific receptors in the body. Additionally, scientists can explore the potential synthesis of related compounds with similar structures and potential applications.
Méthodes De Synthèse
1,4-Methanobenzocyclodecene, tetradecahydro- can be synthesized in the laboratory using several different methods. One such method involves the reduction of the corresponding ketone using sodium borohydride in the presence of a suitable solvent. Another method involves the hydrogenation of the corresponding olefin using a suitable catalyst. The synthesis of 1,4-Methanobenzocyclodecene, tetradecahydro- is a complex process that requires careful attention to the reaction conditions and the choice of reagents.
Applications De Recherche Scientifique
1,4-Methanobenzocyclodecene, tetradecahydro- has potential applications in various fields of scientific research. It has been used as a starting material for the synthesis of other complex organic compounds. It has also been studied for its potential use in drug discovery and development. Scientists have been exploring the mechanism of action of 1,4-Methanobenzocyclodecene, tetradecahydro- in order to better understand its potential applications.
Propriétés
Numéro CAS |
16539-04-1 |
|---|---|
Nom du produit |
1,4-Methanobenzocyclodecene, tetradecahydro- |
Formule moléculaire |
C15H26 |
Poids moléculaire |
206.37 g/mol |
Nom IUPAC |
tricyclo[10.2.1.02,11]pentadecane |
InChI |
InChI=1S/C15H26/c1-2-4-6-8-15-13-10-9-12(11-13)14(15)7-5-3-1/h12-15H,1-11H2 |
Clé InChI |
XMYHOVWXGDEUKH-UHFFFAOYSA-N |
SMILES |
C1CCCCC2C3CCC(C3)C2CCC1 |
SMILES canonique |
C1CCCCC2C3CCC(C3)C2CCC1 |
Synonymes |
Tetradecahydro-1,4-methanobenzocyclodecene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



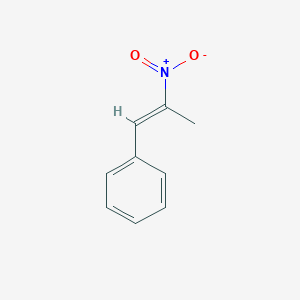
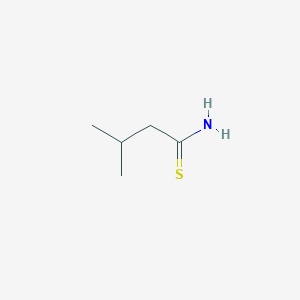
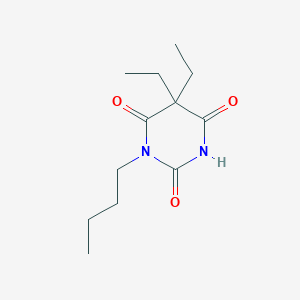
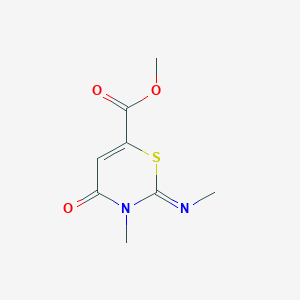
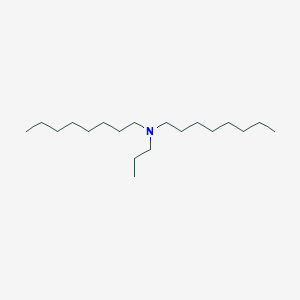
![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)
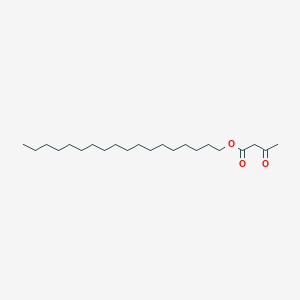
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
